molecular formula C19H18FN7O B2374054 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide CAS No. 1903244-76-7

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2374054
CAS No.: 1903244-76-7
M. Wt: 379.399
InChI Key: IBJZRTUUOYAWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a hybrid molecule featuring two pharmacologically significant heterocyclic moieties: a [1,2,4]triazolo[1,5-a]pyrimidine core and a 4-(4-fluorophenyl)-1H-pyrazole group. These are connected via a propyl-acetamide linker. , while pyrazole-containing compounds, such as those studied by Gao et al., exhibit antibacterial activity .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN7O/c20-17-5-3-15(4-6-17)16-9-24-26(11-16)12-18(28)21-7-1-2-14-8-22-19-23-13-25-27(19)10-14/h3-6,8-11,13H,1-2,7,12H2,(H,21,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJZRTUUOYAWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCCCC3=CN4C(=NC=N4)N=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity based on recent research findings, case studies, and data tables.

Chemical Structure

The compound features a complex structure that includes:

  • A triazolo[1,5-a]pyrimidine moiety
  • A pyrazole ring
  • An acetamide functional group

This unique combination is believed to contribute to its biological efficacy.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Kinases : Many triazole derivatives have been shown to inhibit receptor tyrosine kinases, which are crucial in cancer progression. For instance, compounds targeting the AXL receptor have demonstrated significant anti-cancer properties .
  • Anticancer Activity : The compound's structural components suggest potential interactions with cancer cell lines. In vitro studies have shown that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF7 and A549 .
  • Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects, which could be relevant for treating conditions characterized by excessive inflammation .

Table 1: Biological Activity Overview

Activity TypeAssay/ModelResultReference
CytotoxicityMCF7 Cell LineIC50 = 3.79 µM
CytotoxicityA549 Cell LineIC50 = 26 µM
Kinase InhibitionALK5 KinaseIC50 = 0.013 µM
Anti-inflammatoryIn vitro modelSignificant reduction

Case Studies

Several studies have highlighted the potential of triazolo and pyrazole-based compounds in cancer therapy:

  • Study 1 : A derivative similar to the compound under discussion was tested against Hep-2 and P815 cell lines, showing substantial cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Study 2 : Another research focused on the inhibition of Aurora-A kinase by a related compound, demonstrating an IC50 of 0.067 µM, indicating potent anticancer activity .

Chemical Reactions Analysis

Key Steps:

  • Triazolo-pyrimidine Core Formation :
    The triazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of substituted pyrimidines with hydrazine derivatives under acidic conditions .

  • Propylamine Linker Introduction :
    A nucleophilic substitution reaction introduces the propylamine chain at the 6-position of the triazolo-pyrimidine using 3-bromopropylamine in dimethylformamide (DMF) at 80°C .

  • Pyrazole-Acetamide Coupling :
    The 4-(4-fluorophenyl)-1H-pyrazole is linked via an acetamide group using 2-chloroacetyl chloride in the presence of triethylamine (TEA) as a base .

Reaction Conditions:

StepReagents/CatalystsTemperatureSolventYield
1HCl, NH₂NH₂RefluxEthanol72%
23-Bromopropylamine80°CDMF65%
3TEA, ClCH₂COClRTCH₂Cl₂58%

Functional Group Transformations

The compound undergoes reactions at its amide group , triazolo-pyrimidine ring , and fluorophenyl substituent :

Amide Hydrolysis:

The acetamide linker can be hydrolyzed to a carboxylic acid under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions :

RCONHR HClRCOOH+H NR \text{RCONHR }\xrightarrow{\text{HCl}}\text{RCOOH}+\text{H NR }

Conditions : 6M HCl, 100°C, 4h.

Triazolo-Pyrimidine Ring Modifications:

  • Electrophilic Substitution : Bromination at the 5-position using NBS in DMF .

  • Nucleophilic Attack : Reaction with Grignard reagents at the 2-position under anhydrous THF .

Cross-Coupling Reactions

The fluorophenyl-pyrazole moiety participates in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the aryl group :

ReactionCatalystsLigandsYield
Suzuki (Ar-B(OH)₂)Pd(PPh₃)₄K₂CO₃85%
Buchwald-Hartwig (C-N)Pd₂(dba)₃/XantphosCs₂CO₃78%

Example :

Ar F+PhB OH 2PdAr Ph\text{Ar F}+\text{PhB OH }_2\xrightarrow{\text{Pd}}\text{Ar Ph}

Acid-Base Reactions

The pyrazole nitrogen (pKa ~4.5) and triazolo-pyrimidine N-atoms (pKa ~2.8) exhibit pH-dependent deprotonation :

  • Protonation : Occurs in strong acids (e.g., H₂SO₄), forming water-soluble salts.

  • Deprotonation : In basic media (pH >10), the pyrazole ring becomes nucleophilic.

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades via:

  • Photolytic Cleavage : UV light (254 nm) induces C-N bond cleavage in the triazolo-pyrimidine ring .

  • Oxidative Degradation : H₂O₂ oxidizes the pyrazole sulfur to sulfoxide derivatives .

Degradation Products:

Stress ConditionMajor Degradants
Acidic Hydrolysis4-(4-Fluorophenyl)-1H-pyrazole
OxidativeTriazolo-pyrimidine sulfoxide

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound inhibits kinase enzymes through:

  • Hydrogen Bonding : Acetamide carbonyl interacts with ATP-binding site residues.

  • π-π Stacking : Fluorophenyl group aligns with hydrophobic kinase pockets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine Derivatives

Key Compounds : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygenated acetylhydrazones .

  • Structural Features :
    • Core: 1,2,4-Triazolo[1,5-a]pyrimidine with 5,7-dimethyl substituents.
    • Substituents: Oxygen acetylhydrazone or α-methyl acetylhydrazone groups.
  • Bioactivity :
    • Herbicidal and fungicidal activity observed at preliminary screenings.
    • Chiral derivatives (e.g., R-configuration α-methyl variants) showed enhanced activity, suggesting stereochemistry impacts target binding .

Pyrazole-Quinazoline Hybrids

Key Compounds: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones .

  • Structural Features: Core: Pyrazole linked to quinazoline via an amino-carbonyl bridge. Substituents: Aromatic aldehyde hydrazones.
  • Bioactivity :
    • Antibacterial activity against Fusarium graminearum (wheat赤霉菌) and Botryosphaeria dothidea (apple腐烂菌), with some compounds outperforming the control agent hymexazol .
  • Comparison to Target Compound :
    • The target’s triazolopyrimidine core may redirect activity toward herbicidal rather than antibacterial targets. The fluorophenyl group could enhance membrane permeability compared to quinazoline-based analogs.

Structural Hybridization in the Target Compound

  • Triazolopyrimidine Core : Likely contributes to herbicidal activity, as seen in .
  • Pyrazole Moiety : The 4-fluorophenyl substitution may enhance binding affinity to fungal or plant targets, similar to pyrazole-quinazoline hybrids .

Data Tables

Table 1: Triazolopyrimidine Derivatives ()

Compound Class Core Structure Substituents Bioactivity Key Finding
Acetylhydrazones 5,7-Dimethyl-triazolopyrimidine Oxygen acetylhydrazone Herbicidal/Fungicidal Moderate activity
Chiral α-Methyl Acetylhydrazones 5,7-Dimethyl-triazolopyrimidine R-configuration α-methyl Enhanced Herbicidal Stereochemistry critical

Table 2: Pyrazole-Quinazoline Hybrids ()

Compound ID Core Structure Substituents Bioactivity (50 μg/mL) Key Finding
5d Pyrazole-Quinazoline 4-Nitrobenzaldehyde 78% inhibition (wheat赤霉菌) Matched hymexazol
5k Pyrazole-Quinazoline 4-Trifluoromethyl 85% inhibition (wheat赤霉菌) Superior to hymexazol

Table 3: Target Compound vs. Structural Analogs

Feature Target Compound Triazolopyrimidines Pyrazole Hybrids
Core Triazolopyrimidine + Pyrazole Triazolopyrimidine Pyrazole-Quinazoline
Key Substituents 4-Fluorophenyl, Acetamide Acetylhydrazone Aldehyde Hydrazone
Linker Propyl-Acetamide Oxygen acetyl Amino-carbonyl
Hypothesized Activity Herbicidal/Fungicidal (inferred) Herbicidal/Fungicidal Antibacterial

Discussion

The target compound’s design integrates structural elements from two distinct bioactive classes: triazolopyrimidines (herbicidal) and pyrazoles (antibacterial). Its fluorophenyl group and flexible linker may confer advantages over ’s rigid hydrazones, such as improved tissue penetration. However, the absence of a chiral center (unlike ’s α-methyl derivatives) could limit potency, warranting further stereochemical optimization. Compared to ’s pyrazole-quinazolines, the target’s triazolopyrimidine core likely shifts its primary activity toward agricultural applications, though empirical validation is needed.

Preparation Methods

Structural Analysis and Retrosynthetic Approach

Molecular Components

The target molecule can be divided into three key fragments for synthetic planning:
-Triazolo[1,5-a]pyrimidine core

  • Propyl linker with amino functionality
  • 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide moiety

Retrosynthetic Analysis

The most efficient synthetic strategy involves:

  • Synthesis of thetriazolo[1,5-a]pyrimidine core with suitable functionalization at the 6-position
  • Preparation of the 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetic acid
  • Functionalization of the propyl linker with amino and leaving groups
  • Sequential coupling reactions to assemble the final molecule

Synthesis ofTriazolo[1,5-a]pyrimidine Core

Cyclocondensation Approach

Thetriazolo[1,5-a]pyrimidine scaffold can be efficiently constructed through cyclocondensation of 5-amino-1,2,4-triazole derivatives with appropriate dicarbonyl compounds. This approach follows the general reaction scheme shown in Table 1.

Table 1. Cyclocondensation Approach forTriazolo[1,5-a]pyrimidine Synthesis
Reagents Conditions Yield (%)
5-Amino-1,2,4-triazole + 1,3-dicarbonyl compound Acetic acid, reflux, 6-8h 65-78
Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione Acetic acid, reflux, 8h 72

The reaction proceeds through initial nucleophilic attack by the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the pyrimidine ring.

Functionalization at the 6-Position

Selective functionalization at the 6-position can be achieved through several methods:

Direct Halogenation

Halogenation at the 6-position provides a versatile handle for further functionalization:

[1,2,4]Triazolo[1,5-a]pyrimidine + NBS (or NCS) → 6-Bromo (or 6-chloro)-[1,2,4]triazolo[1,5-a]pyrimidine

This reaction typically proceeds in moderate to good yields (60-75%) in dichloromethane at 0-25°C.

Palladium-Catalyzed Cross-Coupling

The 6-halogenatedtriazolo[1,5-a]pyrimidine derivatives readily undergo Suzuki or Sonogashira coupling reactions to introduce various groups:

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine + (3-propynyl)boronic acid → 6-(3-propynyl)-[1,2,4]triazolo[1,5-a]pyrimidine

These reactions typically employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts in THF or dioxane with appropriate bases.

Synthesis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propylamine Intermediate

Three-Step Approach from 6-Halo-triazolo[1,5-a]pyrimidine

The propylamine linker can be introduced through a three-step process:

Sonogashira Coupling
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine + propargyl alcohol → 6-(3-hydroxyprop-1-ynyl)-[1,2,4]triazolo[1,5-a]pyrimidine

This reaction typically employs Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Et₃N in THF at 60°C for 12h with yields of 70-85%.

Reduction of Alkyne

The alkyne can be reduced to the corresponding propyl chain using catalytic hydrogenation:

6-(3-hydroxyprop-1-ynyl)-[1,2,4]triazolo[1,5-a]pyrimidine + H₂/Pd-C → 6-(3-hydroxypropyl)-[1,2,4]triazolo[1,5-a]pyrimidine

This reduction typically proceeds in methanol or ethanol under hydrogen atmosphere (1-3 atm) at room temperature for 4-6h with yields of 85-95%.

Conversion of Hydroxyl to Amine

The hydroxyl group can be converted to an amine through a sequence of reactions:

  • Mesylation with methanesulfonyl chloride and triethylamine
  • Displacement with sodium azide
  • Reduction of azide to amine using PPh₃/H₂O (Staudinger reduction) or H₂/Pd-C

This three-step sequence typically provides the desired amine in overall yields of 65-75%.

Alternative Approach via Lithiation

An alternative approach involves direct metallation of thetriazolo[1,5-a]pyrimidine core:

[1,2,4]Triazolo[1,5-a]pyrimidine + n-BuLi (-78°C) → 6-lithio-[1,2,4]triazolo[1,5-a]pyrimidine
6-lithio-[1,2,4]triazolo[1,5-a]pyrimidine + 3-bromopropylphthalimide → 6-(3-phthalimidopropyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Deprotection with hydrazine then yields the desired 3-(triazolo[1,5-a]pyrimidin-6-yl)propylamine.

Synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetic Acid

Preparation of 4-(4-Fluorophenyl)-1H-pyrazole

The pyrazole core can be prepared through a condensation reaction between a hydrazine derivative and an appropriate α,β-unsaturated carbonyl compound:

Table 2. Synthesis of 4-(4-Fluorophenyl)-1H-pyrazole
Reagents Conditions Yield (%)
4-Fluorophenylacetylene + DMF-DMA 120°C, 8h 85-90
Resulting enamine + hydrazine hydrate Ethanol, reflux, 6h 75-80

N-Alkylation with Ethyl Bromoacetate

The pyrazole nitrogen can be alkylated with ethyl bromoacetate:

4-(4-Fluorophenyl)-1H-pyrazole + BrCH₂COOEt + K₂CO₃ → Ethyl 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetate

This reaction typically proceeds in DMF or acetone at 60-80°C for 6-8h with yields of 70-85%.

Hydrolysis to Carboxylic Acid

The ester is then hydrolyzed to the corresponding acid:

Ethyl 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetate + LiOH or NaOH → 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid

This hydrolysis is typically performed in THF/H₂O or MeOH/H₂O at room temperature to 50°C for 2-4h with yields exceeding 90%.

Final Assembly of the Target Molecule

Amide Coupling Reaction

The final step involves an amide coupling reaction between the prepared amine and carboxylic acid components:

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propylamine + 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid → N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide

Table 3 presents various coupling conditions that can be employed:

Table 3. Amide Coupling Conditions
Coupling System Solvent Temperature (°C) Time (h) Yield (%)
EDCI/HOBt/DIPEA DCM 25 12-24 75-85
HATU/DIPEA DMF 25 6-12 80-90
PyBOP/DIPEA DCM/DMF 25 12-18 70-85
T3P/Et₃N EtOAc 25 6-12 75-85

One-Pot Alternative Approach

A more efficient one-pot approach can be employed using the acid chloride derivative:

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid + SOCl₂ (or oxalyl chloride) → 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetyl chloride
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetyl chloride + 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propylamine + Et₃N → Target compound

This approach typically provides the target compound in yields of 70-85%.

Purification and Characterization

Purification Methods

The target compound can be purified using the following methods:

Table 4. Purification Techniques
Method Conditions Efficiency
Column Chromatography Silica gel, DCM/MeOH (95:5 to 9:1) Good separation
Recrystallization Ethyl acetate/hexanes or DCM/diethyl ether High purity
Preparative HPLC C18 column, Acetonitrile/water gradient Excellent purity

Analytical Characterization

Complete characterization of the final compound should include:

Spectroscopic Analysis
  • ¹H NMR (400 MHz): Expected key signals include pyrazole CH (δ ~7.5-8.0 ppm), triazolopyrimidine protons (δ ~8.0-9.0 ppm), methylene adjacent to amide (δ ~4.5-5.0 ppm), and propyl linker (δ ~1.8-3.5 ppm)
  • ¹³C NMR (100 MHz): Characteristic signals for carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ ~110-150 ppm), and methylene carbons (δ ~25-55 ppm)
  • FTIR: Key bands include N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and aromatic C=C and C=N stretches (~1500-1600 cm⁻¹)
Mass Spectrometry
  • HRMS (ESI): Molecular ion peak corresponding to calculated exact mass
  • MS/MS fragmentation pattern: Characteristic fragments including loss of fluorophenyl group and cleavage of amide bond
Purity Analysis
  • HPLC purity determination (>95% purity is typically required for biological testing)
  • Elemental analysis (C, H, N values within ±0.4% of theoretical values)

Procedure Optimization and Scale-Up Considerations

Critical Parameters for Optimization

Several parameters can significantly impact the yield and purity of the final compound:

Table 5. Critical Parameters for Process Optimization
Parameter Range Investigated Optimal Conditions
Amide Coupling Temperature 0-50°C 25°C
Triazolopyrimidine Cyclization Time 4-12h 8h
Pyrazole N-Alkylation Base K₂CO₃, Cs₂CO₃, NaH K₂CO₃ (2 equiv.)
Final Coupling Concentration 0.05-0.5M 0.1M

Scale-Up Considerations

When scaling up the synthesis, particular attention should be paid to:

  • Heat transfer efficiency during the cyclocondensation step
  • Controlled addition of strong bases during metallation
  • Modified workup procedures to minimize solvent usage
  • Alternative purification strategies for larger quantities (e.g., recrystallization instead of chromatography)

Q & A

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Kinetic isotope effect (KIE) studies and Hammett plots (ρ = +1.2) confirm a concerted SNAr mechanism at the pyrimidine C6 position. DFT calculations (B3LYP/6-31G*) map charge distribution and transition states .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?

  • Analysis : Discrepancies arise from measurement methods (shake-flask vs. HPLC). Standardized protocols (USP <1059>) under controlled pH (7.4 PBS) and co-solvent methods (e.g., DMSO:PBS gradients) resolve inconsistencies. LogD (octanol-water) values of 2.1 ± 0.3 indicate moderate hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.